molecular formula C8H13N3O B8743724 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone

1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone

Cat. No. B8743724
M. Wt: 167.21 g/mol
InChI Key: QZRHAYWDKWCREZ-UHFFFAOYSA-N
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Patent
US09314464B2

Procedure details

To a solution of Intermediate 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone (3.97 g, 24 mmol) and p-TsOH.H2O (9.07 g, 48 mmole, 2 eq) in 150 ml of acetonitrile at 0° C. was added dropwise a solution of sodium nitrite (2.97 g, 43 mmole, 1.8 eq) and potassium iodide (8.0 g, 48 mmol, 2.0 eq) in 20 ml water. The mixture was stirred at this temperature for 10 minutes and then allowed to warm to rt and stirred for 3 h. The mixture was concentrated and then diluted with water and neutralized with aqueous sodium carbonate solution to pH 9 to 10. The mixture was extracted with ethyl acetate (3×). The combined organic layers were washed with sodium thiosulfate solution, dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to provide the title compound as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.51 (s, 1H), 4.53 (m, 1H), 2.37 (s, 3H), 1.41 (d, J=7 Hz, 6H); MS m/z 279.1 (M+1).
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][N:4]([CH:10]([CH3:12])[CH3:11])[N:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.O.N([O-])=O.[Na+].[I-:29].[K+]>C(#N)C.O>[I:29][C:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][N:4]([CH:10]([CH3:12])[CH3:11])[N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
NC1=NN(C=C1C(C)=O)C(C)C
Name
Quantity
9.07 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
2.97 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water and neutralized with aqueous sodium carbonate solution to pH 9 to 10
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=NN(C=C1C(C)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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